molecular formula C21H18O5 B11021417 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11021417
M. Wt: 350.4 g/mol
InChI Key: ATBYEQVRJIWXMU-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with dimethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including aldol condensation, cyclization, and methylation to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one
  • 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-g]chromen-7-one

Uniqueness

6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furo and chromene rings

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,3-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O5/c1-11-12(2)25-19-10-18-14(7-15(11)19)8-16(21(22)26-18)13-5-6-17(23-3)20(9-13)24-4/h5-10H,1-4H3

InChI Key

ATBYEQVRJIWXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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